4-(苯磺酰基)哌啶

描述

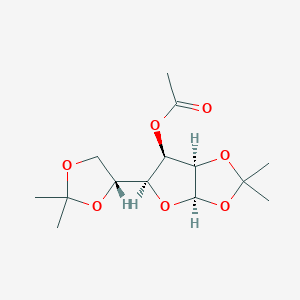

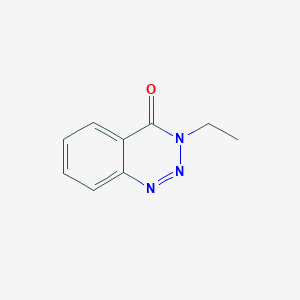

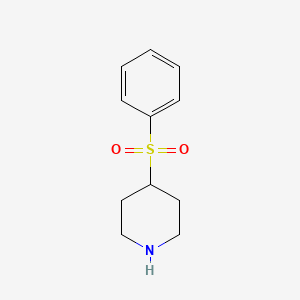

4-(Phenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H15NO2S . It is a derivative of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions such as the aza-Michael reaction . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4- (piperidin-1-ylsulfonyl)benzylsulfides was carried out by converting different organic acids sequentially into corresponding esters, hydrazides and 5-substituted-1,3,4-oxadiazole-2-thiols .Molecular Structure Analysis

The molecular structure of piperidine derivatives is often analyzed using various spectroscopic techniques . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. For instance, reactions of 4-phenylsulfonyl-tetrachloro-pyridine with ethylamine as a model nucleophile have shown a preference for nucleophilic attack at the position para to the ring nitrogen .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular formula of 4-(Phenylsulfonyl)piperidine is C11H15NO2S, with an average mass of 225.307 Da and a monoisotopic mass of 225.082352 Da .科学研究应用

酶抑制和分子对接研究

- 4-(苯磺酰基)哌啶衍生物已被合成并评估其作为酶抑制剂的潜力,特别是乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶抑制活性。分子对接研究证实了它们作为这些酶的优秀抑制剂的潜力 (Khalid 等人,2014)。

抗菌活性

- 4-(苯磺酰基)哌啶的 N-取代衍生物已被合成,并显示出对革兰氏阴性菌和革兰氏阳性菌具有中度至显着的抗菌活性 (Khalid 等人,2016)。

选择性受体拮抗作用

- 4-(苯磺酰基)哌啶已被确定为高亲和力、选择性的 5-HT(2A) 受体拮抗剂。这些化合物显示出口服生物利用度和在动物模型中评估的潜力,表明它们在受体相关研究中的效用 (Fletcher 等人,2002)。

在胃肠道动力中的应用

- 4-(苯磺酰基)哌啶的某些苯甲酰胺衍生物已显示出作为 5-HT4 受体激动剂的希望,可能为胃肠道动力障碍提供新的治疗方法 (Sonda 等人,2004)。

功能化环烯胺的合成

- 4-(苯磺酰基)哌啶衍生物已用于合成功能化环烯胺,展示了它们在高级有机合成中的作用和在药物化学中的潜在应用 (Arias 等人,2001)。

丁酰胆碱酯酶酶抑制评估

- 该化合物及其衍生物已被筛选用于丁酰胆碱酯酶酶抑制,展示了显着的生物活性和潜在的治疗应用 (Khalid 等人,2016)。

作用机制

Target of Action

Piperidine derivatives have been reported to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, for instance, provides good binding to the catalytic site of the AChE enzyme .

Mode of Action

For instance, in the case of cholinesterase receptors, the benzyl-piperidine group interacts with specific amino acids (Trp84, Trp279, Phe330, and Phe331) in the catalytic site of the enzyme .

Biochemical Pathways

Piperidine derivatives have been reported to regulate multiple signaling pathways crucial for cancer regulation .

Pharmacokinetics

Piperidine derivatives have been reported to have enhanced cns pharmacokinetic properties .

Result of Action

Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

未来方向

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .

生化分析

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-(benzenesulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWSPDQRMEORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)

![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)